molecular formula C6H4BrNO2 B1324939 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 952183-35-6

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No.: B1324939
CAS No.: 952183-35-6
M. Wt: 202.01 g/mol
InChI Key: DEJDGSPQIRGGME-UHFFFAOYSA-N
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Description

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol . It is characterized by the presence of a bromine atom, a carbonyl group, and an aldehyde group attached to a pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves the bromination of 6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced on a small scale for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biochemistry: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the aldehyde group allows for versatile chemical modifications and interactions, making it a valuable compound in research and development .

Properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJDGSPQIRGGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227371
Record name 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-35-6
Record name 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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